N-(4-(N-acetylsulfamoyl)phenyl)-5-(4-methoxyphenyl)oxazole-2-carboxamide
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Description
N-(4-(N-acetylsulfamoyl)phenyl)-5-(4-methoxyphenyl)oxazole-2-carboxamide is a useful research compound. Its molecular formula is C19H17N3O6S and its molecular weight is 415.42. The purity is usually 95%.
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Scientific Research Applications
Synthesis Techniques and Derivatives
- Synthesis of Oxazoles : A study detailed an efficient synthesis of 2-phenyl-4,5-substituted oxazoles via intramolecular copper-catalyzed cyclization, leading to novel oxazoles with potential biological activities (Kumar et al., 2012).
Biological Activities and Applications
- Acid Ceramidase Inhibitors : Oxazolone carboxamides have been designed and synthesized as potent acid ceramidase inhibitors, highlighting their significant role in the metabolism of lysosomal ceramides and potential therapeutic effects in sphingolipid-mediated disorders (Caputo et al., 2020).
- Cytotoxicity Studies : 1-(4-methoxyphenyl)-N-substituted phenyl-1H-1,2,3-triazole-4-carboxamide derivatives have been synthesized and evaluated for anticancer activity, indicating the potential of such compounds in cancer therapy (Shinde et al., 2022).
- Enzyme Inhibitor Design : Novel arylisoxazole-chromenone carboxamides were synthesized and evaluated for cholinesterase inhibitory activity, providing insights into therapeutic strategies for Alzheimer's disease (Saeedi et al., 2020).
Properties
IUPAC Name |
N-[4-(acetylsulfamoyl)phenyl]-5-(4-methoxyphenyl)-1,3-oxazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O6S/c1-12(23)22-29(25,26)16-9-5-14(6-10-16)21-18(24)19-20-11-17(28-19)13-3-7-15(27-2)8-4-13/h3-11H,1-2H3,(H,21,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGWKBMNROCMUMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=NC=C(O2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.